molecular formula C27H44N6O B066891 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine CAS No. 159872-32-9

1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine

Cat. No. B066891
M. Wt: 468.7 g/mol
InChI Key: XVMLRAGUNKMVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine, also known as UP4P, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. UP4P is a piperazine derivative that has a unique structure, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is not well understood, but it is believed to act on various molecular targets in the body. 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Biochemical And Physiological Effects

1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which play a crucial role in regulating mood and behavior. Additionally, 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various diseases.

Advantages And Limitations For Lab Experiments

1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has several advantages and limitations for lab experiments. One of the significant advantages of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is its potent biological activity, making it an attractive candidate for drug discovery and development. However, the complex synthesis process and high cost of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine may limit its widespread use in lab experiments.

Future Directions

There are several future directions for 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine research. One potential direction is to investigate the potential of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine as a drug candidate for the treatment of various neurological disorders. Additionally, further research is needed to understand the mechanism of action of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine and its molecular targets in the body. Another future direction is to explore the use of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine as a tool for studying the function of various molecular targets in the body. Overall, 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is a promising compound that has the potential to make significant contributions to various scientific fields.

Synthesis Methods

The synthesis of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine involves a multi-step process that starts with the reaction of 10-undecenoyl chloride with piperazine. This reaction results in the formation of 1-(10-undecenoyl)piperazine, which is then reacted with 2,6-diaminopyrimidine to obtain 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine. The synthesis of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is a complex process that requires a high level of expertise and precision.

Scientific Research Applications

1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has shown promising results in various scientific research applications. One of the significant applications of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is in medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to have potent antitumor activity, making it a promising candidate for cancer therapy. Additionally, 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

159872-32-9

Product Name

1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine

Molecular Formula

C27H44N6O

Molecular Weight

468.7 g/mol

IUPAC Name

1-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]undec-10-en-1-one

InChI

InChI=1S/C27H44N6O/c1-2-3-4-5-6-7-8-9-14-26(34)32-21-19-31(20-22-32)25-23-24(30-15-10-11-16-30)28-27(29-25)33-17-12-13-18-33/h2,23H,1,3-22H2

InChI Key

XVMLRAGUNKMVBU-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)N4CCCC4

Canonical SMILES

C=CCCCCCCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)N4CCCC4

Other CAS RN

159872-32-9

synonyms

1-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]undec-10-en-1 -one

Origin of Product

United States

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